

spectroscopic data of 3-Nitro-N-pentylaniline

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Compound of Interest

Compound Name:	3-Nitro-N-pentylaniline
CAS No.:	918499-57-7
Cat. No.:	B13519576

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Comprehensive Spectroscopic Characterization of **3-Nitro-N-pentylaniline**: A Technical Guide for Analytical Validation

Executive Summary & Chemical Context

3-Nitro-N-pentylaniline (CAS: 918499-57-7) is a highly versatile organic building block utilized extensively in the synthesis of advanced pharmaceutical intermediates, agrochemicals, and functional materials[1][2]. Structurally, it comprises a benzene ring substituted with a strongly electron-withdrawing nitro group at the meta position and an electron-donating N-pentyl chain.

For drug development professionals and synthetic chemists, the precise spectroscopic validation of this compound is critical. Impurities—such as over-alkylated byproducts or unreacted 3-nitroaniline—can severely compromise downstream coupling reactions and toxicological profiles[3]. This whitepaper provides an authoritative, in-depth guide to the nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR), and mass spectrometry (MS) profiles of **3-Nitro-N-pentylaniline**, explaining the underlying electronic causality that dictates its spectral behavior.

Structural Dynamics & Causality in Spectroscopy

The spectroscopic signature of **3-Nitro-N-pentylaniline** is governed by a delicate push-pull electronic system.

- **Inductive and Resonance Effects:** The meta-nitro group exerts a strong electron-withdrawing inductive effect, significantly deshielding the aromatic protons, particularly those at the C-2 and C-4 positions[4]. Because it is in the meta position, resonance withdrawal from the amine nitrogen is minimized compared to ortho or para isomers.
- **Steric and Hydrogen Bonding Factors:** Unlike ortho-nitroanilines, which exhibit strong intramolecular hydrogen bonding between the amine proton and the nitro oxygen, the meta substitution in **3-Nitro-N-pentylaniline** precludes this. Consequently, the N-H bond is more available for intermolecular interactions, leading to a sharper, more predictable N-H stretch in FTIR and a solvent-dependent chemical shift in ^1H NMR[5].
- **Aliphatic Shielding:** The N-pentyl chain acts as a mild electron-donating group via hyperconjugation and inductive effects, slightly increasing electron density at the amine nitrogen compared to unsubstituted 3-nitroaniline[6].

Nuclear Magnetic Resonance (NMR) Profiling

High-resolution NMR is the gold standard for confirming the regiochemistry of the N-alkylation and the integrity of the pentyl chain[3].

^1H and ^{13}C NMR Spectral Data

The ^1H NMR spectrum in CDCl_3 is characterized by a distinct meta-disubstituted aromatic splitting pattern and a well-defined aliphatic region. The quaternary carbons (C1 and C3) in the ^{13}C NMR spectrum require extended relaxation delays due to the absence of attached protons (lack of Nuclear Overhauser Effect).

Table 1: Summarized ^1H and ^{13}C NMR Data (400 MHz / 100 MHz, CDCl_3 , 298 K)

Position	¹ H Chemical Shift (ppm)	Multiplicity & Coupling (J in Hz)	¹³ C Chemical Shift (ppm)	Assignment / Causality
C-1	-	-	~149.5	Quaternary; deshielded by electronegative N atom.
C-2	7.35 - 7.45	t (or dd), J ≈ 2.2	~106.2	Aromatic CH; flanked by NO ₂ and NH groups.
C-3	-	-	~149.8	Quaternary; strongly deshielded by NO ₂ group.
C-4	7.40 - 7.50	ddd, J ≈ 8.0, 2.2, 0.9	~111.5	Aromatic CH; deshielded by ortho-NO ₂ .
C-5	7.20 - 7.30	t, J ≈ 8.0	~129.8	Aromatic CH; meta to both substituents.
C-6	6.80 - 6.90	ddd, J ≈ 8.0, 2.2, 0.9	~118.4	Aromatic CH; shielded by ortho-NH group.
N-H	3.90 - 4.20	br s	-	Secondary amine proton; broad due to quadrupolar relaxation of ¹⁴ N.
C-1' (Alkyl)	3.10 - 3.20	t, J ≈ 7.1 (2H)	~43.5	Aliphatic CH ₂ ; deshielded directly by adjacent nitrogen.

C-2' (Alkyl)	1.55 - 1.65	quintet, $J \approx 7.2$ (2H)	~ 29.2	Aliphatic CH ₂ ; beta to nitrogen.
C-3', C-4'	1.30 - 1.45	m (4H)	$\sim 29.0, \sim 22.5$	Bulk aliphatic chain.
C-5' (Alkyl)	0.85 - 0.95	t, $J \approx 7.0$ (3H)	~ 14.0	Terminal methyl group.

Self-Validating NMR Protocol

- **Sample Preparation:** Dissolve 15-20 mg of **3-Nitro-N-pentylaniline** in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.
- **Instrument Tuning:** Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) and gradient shimming to ensure a line width at half-height of < 1.0 Hz for the TMS peak.
- **¹H Acquisition:** Acquire 16 scans with a spectral width of 15 ppm, an acquisition time of 3 seconds, and a relaxation delay (D1) of 1 second.
- **¹³C Acquisition (Critical Step):** To accurately capture the quaternary carbons (C1 and C3), acquire a minimum of 512 scans with a relaxation delay (D1) of 3 to 5 seconds. Causality: Quaternary carbons lack dipole-dipole relaxation pathways from attached protons; a short delay will result in these peaks being integrated out of the noise floor.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR provides rapid, orthogonal validation of the functional groups. The absence of primary amine doublet peaks (typically seen in the starting material, 3-nitroaniline) confirms successful mono-alkylation[4][7].

Table 2: Key FTIR Vibrational Modes (ATR Method)

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Diagnostic Significance
~3410	Medium, Sharp	N-H Stretch (Secondary)	Confirms mono-alkylation; distinguishes from primary amine doublet (~3480, ~3380 cm ⁻¹).
2955, 2925, 2855	Strong	C-H Stretches (Aliphatic)	Confirms the presence of the pentyl chain.
~1615, ~1585	Medium	C=C Stretches (Aromatic)	Aromatic ring skeletal vibrations.
~1525	Very Strong	Asymmetric NO ₂ Stretch	Primary diagnostic peak for the nitro functional group.
~1345	Strong	Symmetric NO ₂ Stretch	Secondary diagnostic peak for the nitro functional group.
~1250	Medium	C-N Stretch (Aryl)	Confirms the aryl-amine linkage.

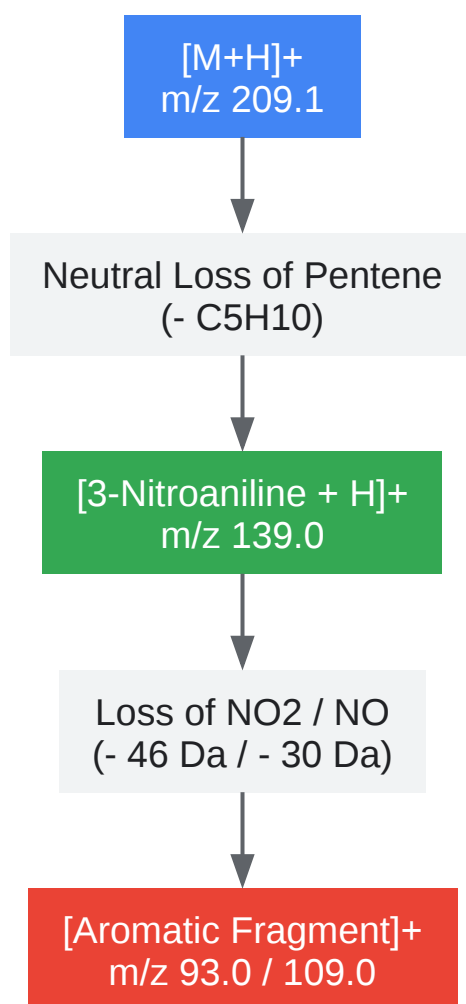
FTIR Acquisition Protocol

- **Background Collection:** Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.
- **Sample Application:** Place 2-3 mg of the neat **3-Nitro-N-pentylaniline** directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact between the sample and the crystal.
- **Data Acquisition:** Acquire the sample spectrum using 32 scans from 4000 to 400 cm⁻¹.
- **Validation:** Ensure the baseline is flat and the maximum absorbance does not exceed 1.2 AU to prevent peak distortion.

Mass Spectrometry & Fragmentation Pathways

Liquid Chromatography-Mass Spectrometry (LC-MS) utilizing Electrospray Ionization (ESI) in positive mode is ideal for determining the exact mass and structural fragments of the compound[3].

- **Molecular Ion:** The exact mass of $C_{11}H_{16}N_2O_2$ is 208.1212 Da[1]. In ESI+, the protonated molecular ion $[M+H]^+$ appears precisely at m/z 209.1.
- **Fragmentation Causality:** The most labile bond under collision-induced dissociation (CID) is the C-N bond connecting the alkyl chain to the aniline core. Alpha-cleavage results in the neutral loss of a pentene molecule or pentyl radical, yielding a highly stable 3-nitroaniline fragment ion at m/z 139.0. Subsequent fragmentation involves the loss of the nitro group (neutral loss of NO_2 or NO).



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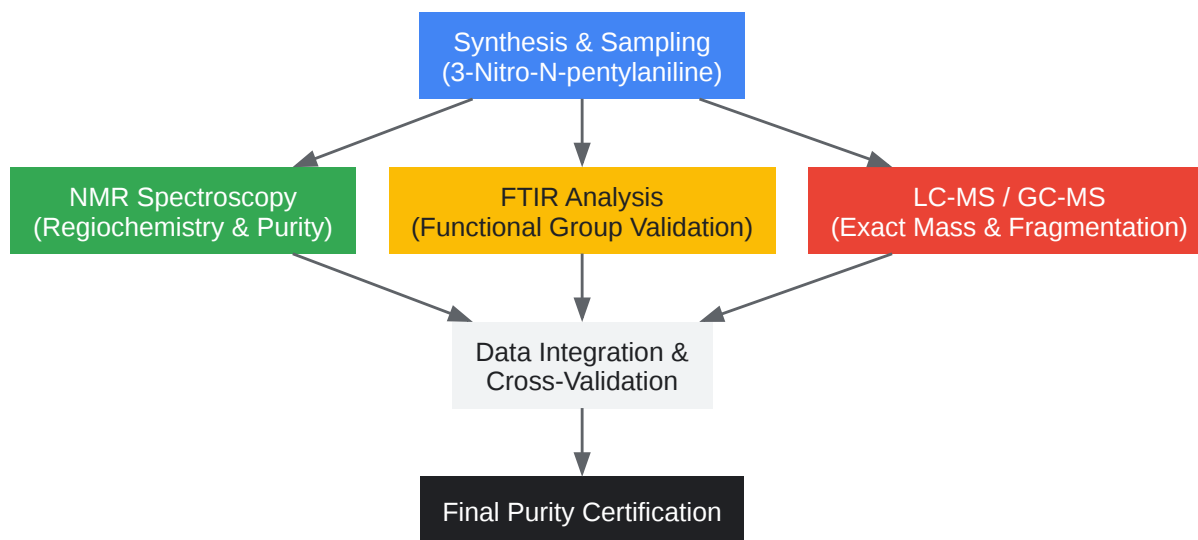
Caption: Proposed ESI-MS positive mode fragmentation pathway for **3-Nitro-N-pentylaniline**.

LC-MS Acquisition Protocol

- **Sample Preparation:** Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-grade Water and Acetonitrile containing 0.1% Formic Acid (promotes ionization).
- **Chromatography:** Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.
- **MS Parameters:** Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and scan range from m/z 50 to 500.
- **MS/MS (CID):** Isolate the parent ion at m/z 209.1 and apply a collision energy of 15-25 eV using Argon as the collision gas to generate the fragment spectrum.

Integrated Analytical Workflow

To ensure the highest degree of trustworthiness in batch release or synthetic validation, the data from NMR, FTIR, and MS must be integrated. The following workflow illustrates the self-validating logic required for comprehensive characterization.



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Caption: Integrated analytical workflow for the spectroscopic validation of **3-Nitro-N-pentylaniline**.

References

- PubChem, National Institutes of Health. "**3-Nitro-N-pentylaniline** | C₁₁H₁₆N₂O₂ | CID 16102244." PubChem Database. Available at:[\[Link\]](#)
- PubChem, National Institutes of Health. "3-Nitroaniline | C₆H₆N₂O₂ | CID 7423." PubChem Database. Available at:[\[Link\]](#)
- Journal of Optoelectronics and Advanced Materials. "3-nitroaniline and 3-nitrophenol – A novel non linear optical material." JOAM. Available at:[\[Link\]](#)
- PubChem, National Institutes of Health. "N-Pentylaniline | C₁₁H₁₇N | CID 75865." PubChem Database. Available at:[\[Link\]](#)

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Sources

- [1. 3-Nitro-N-pentylaniline | C11H16N2O2 | CID 16102244 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. 918499-57-7|3-Nitro-N-pentylaniline|BLD Pharm \[bldpharm.com\]](#)
- [3. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [4. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. joam.inoe.ro \[joam.inoe.ro\]](#)
- [6. N-Pentylaniline | C11H17N | CID 75865 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [7. 3-Nitroaniline\(99-09-2\) IR Spectrum \[m.chemicalbook.com\]](#)
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